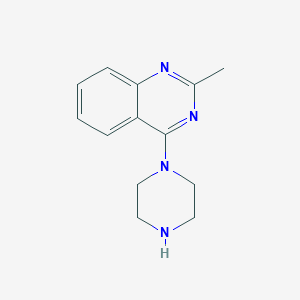

2-Methyl-4-piperazin-1-yl-quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

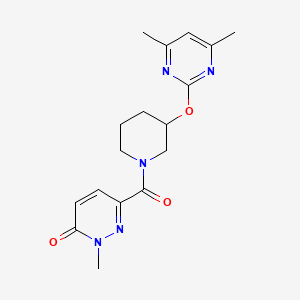

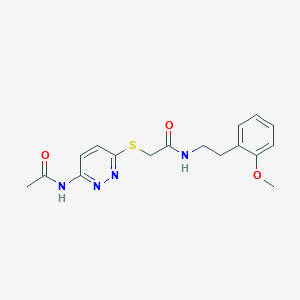

“2-Methyl-4-piperazin-1-yl-quinazoline” is a chemical compound with the molecular formula C13H16N4 and a molecular weight of 228.29294 . It contains a total of 35 bonds, including 19 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrimidine .

Molecular Structure Analysis

The molecular structure of “2-Methyl-4-piperazin-1-yl-quinazoline” consists of a quinazoline core with a methyl group at the 2-position and a piperazine ring at the 4-position .Physical And Chemical Properties Analysis

“2-Methyl-4-piperazin-1-yl-quinazoline” has a molecular weight of 228.29294 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Quinazoline derivatives, including 2-Methyl-4-piperazin-1-yl-quinazoline, have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, and some derivatives exhibit multi-kinase inhibition and cellular anti-proliferative activity . Further investigations into their mechanisms of action and potential clinical applications are ongoing.

Antibacterial Activity

Quinazolines and quinazolinones possess antibacterial properties. These compounds have been studied for their effectiveness against drug-resistant bacterial strains. The design and synthesis of novel antibiotics based on quinazoline scaffolds, including 2-Methyl-4-piperazin-1-yl-quinazoline, aim to combat bacterial infections .

Antiviral Potential

Quinazolines have also demonstrated antiviral activity. Their broad spectrum of pharmacological effects includes inhibiting viral replication. Researchers continue to explore their potential as antiviral agents, which may contribute to the development of novel therapies .

Anti-Inflammatory Effects

Quinazoline derivatives exhibit anti-inflammatory properties. These molecules could be valuable in managing inflammatory conditions, although specific studies on 2-Methyl-4-piperazin-1-yl-quinazoline are limited .

Anticonvulsant Activity

Some quinazoline compounds, including 2-Methyl-4-piperazin-1-yl-quinazoline, have shown anticonvulsant effects. These findings suggest their potential use in treating epilepsy and related disorders .

Other Pharmacological Activities

Quinazolines have been investigated for various activities, such as analgesic, antifungal, anti-HIV, and anti-analgesic effects. While specific data on 2-Methyl-4-piperazin-1-yl-quinazoline are scarce, its structural similarity to other quinazoline derivatives warrants further exploration .

Conclusion

Zukünftige Richtungen

Quinazoline derivatives, including “2-Methyl-4-piperazin-1-yl-quinazoline”, have potential in various fields, particularly in medicine. For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, quinoline-based photolabile protection strategies are being developed to facilitate various ligation strategies, highlighting the potential of this strategy in protein caging/uncaging investigations .

Wirkmechanismus

Target of Action

The primary target of 2-Methyl-4-piperazin-1-yl-quinazoline is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a significant target in cancer research .

Mode of Action

2-Methyl-4-piperazin-1-yl-quinazoline and its derivatives are designed to inhibit the WRN helicase . By inhibiting this enzyme, these compounds can disrupt the DNA repair and replication processes, leading to cell death in cancerous cells .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to genomic instability, a hallmark of cancer .

Pharmacokinetics

suggests it may have favorable pharmacokinetic properties. Compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body .

Result of Action

The result of 2-Methyl-4-piperazin-1-yl-quinazoline’s action is the inhibition of cancer cell proliferation . By inhibiting WRN helicase and disrupting DNA repair and replication, this compound can induce cell death in cancerous cells .

Action Environment

The action of 2-Methyl-4-piperazin-1-yl-quinazoline can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s stability and efficacy

Eigenschaften

IUPAC Name |

2-methyl-4-piperazin-1-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-10-15-12-5-3-2-4-11(12)13(16-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIQEDGYIBDSSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-piperazin-1-yl-quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2775742.png)

![2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2775746.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2775756.png)

![Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2775763.png)

![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)